molecular formula C8H8ClF2NO2 B13518349 Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Methyl 4-amino-2,5-difluorobenzoate hydrochloride

Cat. No.: B13518349
M. Wt: 223.60 g/mol
InChI Key: HUUDMPVMSISPJX-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a fluorinated aromatic building block primarily used in research and development, especially in pharmaceutical and materials science. The compound serves as a versatile synthon for constructing more complex molecules. Its molecular formula is C~8~H~8~ClF~2~NO~2~, derived from the base ester, Methyl 4-amino-2,5-difluorobenzoate (CAS# 952285-52-8) . The presence of both an amino group and fluorine atoms on the benzoate ring makes it a valuable intermediate for nucleophilic substitution reactions and the formation of amide bonds. Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals . The hydrochloride salt form typically offers improved stability and solubility profile compared to the free base, which is beneficial for storage and handling in laboratory settings. As a standard practice, this compound should be stored in a dark place under an inert atmosphere at 2-8°C to preserve its longevity . This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.60 g/mol

IUPAC Name

methyl 4-amino-2,5-difluorobenzoate;hydrochloride

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

HUUDMPVMSISPJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,5-difluorobenzoate hydrochloride typically involves the esterification of 4-amino-2,5-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2,5-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-amino-2,5-difluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (amino, halogens, ester) or core structural motifs. Key differences in substituent positions, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Applications/Notes
Methyl 4-amino-2,5-difluorobenzoate hydrochloride - C₈H₈ClF₂NO₂ ~223.5 2-F, 4-NH₂, 5-F Pharmaceutical intermediate
Ethyl 4-amino-3,5-difluorobenzoate 1415920-00-1 C₉H₉F₂NO₂ 217.17 3-F, 4-NH₂, 5-F, ethyl ester Agrochemical research
Methyl 4-amino-3-fluorobenzoate 185629-32-7 C₈H₈FNO₂ 183.15 3-F, 4-NH₂ Synthetic precursor
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1958125-88-6 C₁₀H₁₁ClF₂NO₂ 264.65 Difluorophenyl, chiral center Drug discovery
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride - C₁₀H₁₄ClNO₂ 223.68 2-CH₃, 4-NH₂, 5-CH₃ Building block in organic synthesis

Key Differences and Implications

a) Substituent Positions and Reactivity
  • Fluorine vs.
  • Fluorine Position: Ethyl 4-amino-3,5-difluorobenzoate (3,5-F) exhibits distinct electronic effects compared to the 2,5-F configuration in the main compound, altering its interaction with biological targets or catalysts .
b) Ester Group Variations
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 4-amino-3,5-difluorobenzoate) generally exhibit lower solubility in water but higher lipophilicity, favoring membrane permeability in drug design .
c) Chiral Centers
  • The (R)-enantiomer of Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride highlights the importance of stereochemistry in pharmacological activity, a factor absent in the achiral main compound .

Biological Activity

Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound (C8H7F2NO2·HCl) features a benzoate structure with amino and difluoro substituents. Its molecular formula indicates the presence of two fluorine atoms, which significantly influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 4-amino-2,5-difluorobenzoate exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibacterial agents. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Antiviral Potential

The compound has also been explored for its antiviral activities. Retinoid-like compounds, which share structural similarities with methyl 4-amino-2,5-difluorobenzoate, have been shown to possess antiviral properties against human papillomavirus (HPV) and other viral pathogens. This suggests that methyl 4-amino-2,5-difluorobenzoate may also exhibit similar activity .

Anticancer Properties

Methyl 4-amino-2,5-difluorobenzoate has been investigated for its potential in cancer therapy. Compounds with retinoid-like activity have been reported to modulate apoptosis pathways and inhibit tumor growth in various cancer types. The ability to induce apoptosis in cancer cells while sparing normal cells is a critical aspect of its anticancer potential .

Synthesis and Derivatives

The synthesis of methyl 4-amino-2,5-difluorobenzoate typically involves the reaction of 4-amino-2,5-difluorobenzoic acid with methanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity .

Synthesis Method Yield Conditions
Acid-catalyzed esterification77%Methanol + sulfuric acid
Reaction with DCM70%Under nitrogen atmosphere

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoate derivatives. Methyl 4-amino-2,5-difluorobenzoate was included in the screening process and showed promising results against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics .

Evaluation of Antiviral Activity

In another study focusing on antiviral properties, methyl 4-amino-2,5-difluorobenzoate was tested against HPV. The results indicated a notable reduction in viral replication in vitro, suggesting that this compound could be further developed as an antiviral therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-2,5-difluorobenzoate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis Pathways : The compound can be synthesized via esterification of 4-amino-2,5-difluorobenzoic acid with methanol under acidic catalysis (e.g., HCl), followed by hydrochloride salt formation. Alternative routes may involve protecting-group strategies for the amino group during fluorination steps .
  • Optimization : Reaction temperature (e.g., 0–5°C for diazotization to avoid side reactions) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor or DAST) significantly impact yield. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How should researchers purify this compound to achieve >98% purity?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Elute with methanol:water (90:10) to isolate the compound from reaction byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water or acetonitrile) to enhance crystal formation. Monitor purity via HPLC with a C18 column (retention time ~12–14 min under gradient elution) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR : Use 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., fluorine at C2/C5 and methyl ester at C1). 13C^{13}\text{C}-NMR can verify carbonyl resonance (~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+ expected at ~222 m/z) with isotopic peaks confirming fluorine presence .

Advanced Research Questions

Q. How do competing fluorination pathways affect regioselectivity in synthesizing difluorinated benzoate derivatives?

Methodological Answer:

  • Mechanistic Studies : Use DFT calculations to evaluate transition states for electrophilic fluorination at C2 vs. C4. Experimental validation via 19F^{19}\text{F}-NMR kinetics (e.g., monitoring intermediates in CDCl3_3) can identify rate-determining steps .
  • Substituent Effects : Electron-donating groups (e.g., -NH2_2) direct fluorination to ortho/para positions. Steric hindrance from the methyl ester may favor C5 fluorination over C3 .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 40–80°C) with HPLC monitoring. Hydrolysis of the ester group dominates under alkaline conditions (t1/2_{1/2} ~2 h at pH 12), while protonation of the amino group stabilizes the compound in acidic media .
  • Storage Recommendations : Store at −20°C in amber vials with desiccants to mitigate hygroscopicity and photodegradation .

Q. What strategies mitigate challenges in handling hygroscopic hydrochloride salts of fluorinated benzoates?

Methodological Answer:

  • Moisture Control : Use gloveboxes (<5% humidity) for weighing. Pre-dry solvents (e.g., DMF or DMSO over molecular sieves) to prevent salt dissociation during reactions .
  • Alternative Salt Forms : Explore trifluoroacetate or tosylate counterions for improved crystallinity. Compare solubility profiles (e.g., in DMSO vs. chloroform) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • In Silico Tools : Calculate Fukui indices (using Gaussian or ORCA) to identify electrophilic centers. Molecular electrostatic potential (MEP) maps predict where nucleophiles (e.g., amines) will attack .
  • Experimental Validation : React with piperidine in DMF at 80°C. Monitor substitution at C2 vs. C5 via 1H^1\text{H}-NMR (disappearance of aromatic protons) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported fluorination efficiencies for similar benzoate derivatives?

Methodological Answer:

  • Meta-Analysis : Compare fluorination yields from peer-reviewed studies (e.g., using Selectfluor vs. DAST). Factors like solvent polarity (acetonitrile vs. DCM) and catalyst presence (e.g., KF/Al2 _2O3_3) account for variability .
  • Reproducibility Checks : Replicate key experiments with controlled humidity and trace metal analysis (ICP-MS) to exclude contamination effects .

Q. Why do some studies report unexpected byproducts during esterification of fluorinated benzoic acids?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect methyl migration or decarboxylation products. Optimize reaction time (e.g., <4 h) and avoid excess methanol to suppress ester hydrolysis .
  • Catalyst Screening : Test alternatives to H2 _2SO4_4 (e.g., TsOH or Amberlyst-15) to reduce side reactions .

Research Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?

Methodological Answer:

  • Target Selection : Prioritize enzymes with fluorophilic binding pockets (e.g., kinases or esterases). Use fluorescence polarization assays to measure binding affinity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS to assess susceptibility to CYP450 metabolism .

Q. How to design SAR studies for this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace -NH2_2 with -NO2_2 or -CF3_3) and compare logP (HPLC) and pKa (potentiometric titration) values .
  • Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity or IC50_{50} in cancer cell lines) to correlate structural changes with potency .

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